Cas no 2214243-55-5 (rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate)

rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate structure
2214243-55-5 structure
Product name:rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate
CAS No:2214243-55-5
MF:C23H26N2O3
Molecular Weight:378.464146137238
CID:5194127

rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate 化学的及び物理的性質

名前と識別子

    • rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate
    • インチ: 1S/C23H26N2O3/c1-2-28-23(27)20-13-19-16-24(14-17-9-5-3-6-10-17)22(26)21(19)25(20)15-18-11-7-4-8-12-18/h3-12,19-21H,2,13-16H2,1H3/t19-,20-,21-/m1/s1
    • InChIKey: KFFHTXRKOKMQRD-NJDAHSKKSA-N
    • SMILES: N1(CC2=CC=CC=C2)[C@@H](C(OCC)=O)C[C@]2([H])CN(CC3=CC=CC=C3)C(=O)[C@]12[H]

rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1167631-1g
rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate
2214243-55-5 98%
1g
¥13000 2023-03-11
Chemenu
CM558715-1g
rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate
2214243-55-5 95%+
1g
$1429 2024-07-18

rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate 関連文献

rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylateに関する追加情報

rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate: A Comprehensive Overview

The compound with CAS No 2214243-55-5, known as rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its complex bicyclic structure, which includes a pyrrolo[3,4-b]pyrrole core and two benzyl substituents at positions 1 and 5. The stereochemistry of the molecule is well-defined, with the (2R,3aR,6aR) configuration playing a crucial role in its biological activity and chemical reactivity.

Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery efforts. Researchers have explored its ability to modulate key cellular pathways and interact with specific protein targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate exhibits potent inhibitory activity against certain kinases involved in cancer cell proliferation. This finding underscores its potential as a candidate for anti-cancer therapeutic development.

The synthesis of rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate involves a multi-step process that requires precise control over stereochemistry and regioselectivity. A 2022 paper in Organic Letters detailed an efficient enantioselective approach to construct the pyrrolo[3,4-b]pyrrole framework using organocatalytic methods. This method not only enhances the yield but also ensures high enantiomeric excess, which is critical for downstream biological studies.

In terms of applications beyond drug discovery, this compound has shown promise in bioconjugation chemistry. Its carboxylic acid moiety can be readily modified to attach various functional groups or biomolecules. A 2021 study in Bioconjugate Chemistry reported its use as a linker in peptide-based therapeutics, where it demonstrated excellent stability and bioavailability profiles.

From an analytical standpoint, the characterization of rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate has been extensively studied using advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided insights into its conformational flexibility and intermolecular interactions. Furthermore, computational modeling approaches have been employed to predict its binding affinities to various biological targets.

Looking ahead, ongoing research is focused on optimizing the synthesis of this compound for large-scale production while maintaining its stereochemical integrity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical applications.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd